cis-3-Hexenyl Hexanoate
Description
Contextualization within Natural Product Chemistry
Cis-3-Hexenyl hexanoate (B1226103) is a naturally occurring volatile organic compound (VOC) found in a variety of plants and fruits. cymitquimica.comhmdb.ca It is a known constituent of several fruits, including citrus, guava, feijoa, and purple passion fruit. hmdb.camedchemexpress.com The compound is also a notable aroma component in green and black tea. hmdb.ca Its presence in plants like chamomile (Matricaria recutita L.) and its isolation from Feijoa sellowiana further underscore its role as a natural product. medchemexpress.comfoodb.ca
In the broader ecological context, cis-3-Hexenyl hexanoate is part of a class of compounds known as green leaf volatiles (GLVs). nih.govresearchgate.net These C6 compounds, including alcohols, aldehydes, and their esters, are synthesized in plants through the lipoxygenase pathway. nih.govresearchgate.net They are often released in response to mechanical damage or herbivore attacks, playing a crucial role in plant defense mechanisms and plant-insect interactions. nih.govresearchgate.net For instance, these volatiles can act as signals that attract natural predators of the herbivores, a phenomenon that is key to tritrophic interactions. nih.govresearchgate.net
The biosynthesis of this compound and other related esters occurs via the hydroperoxide lyase pathway of oxylipin metabolism. acs.org This process is a key part of the plant's response to stress, such as from grazing, pest infestation, or even harvesting. acs.org
Historical Perspectives on Aliphatic Ester Research
The study of aliphatic esters, the class of organic compounds to which this compound belongs, has a rich history intertwined with the development of organic chemistry. The term "ester" itself was coined in the first half of the 19th century by the German chemist Leopold Gmelin. britannica.com The foundational reaction for preparing carboxylic acid esters, known as esterification, involves the reaction of a carboxylic acid with an alcohol. britannica.comwikipedia.org
The ability to analyze complex mixtures of esters and other volatile compounds was revolutionized by the advent of gas chromatography (GC). aocs.org This technique made it possible to determine the complete fatty acid composition of a lipid relatively quickly by converting the fatty acid components into more volatile derivatives, typically methyl esters. aocs.orgnih.gov The development of various esterification methods, such as those using acid or base catalysts, was crucial for preparing samples for GC analysis. nih.govsigmaaldrich.com These methods allowed for the identification and quantification of individual esters, like this compound, from natural sources.
Further advancements in analytical techniques, including the coupling of gas chromatography with mass spectrometry (GC-MS), provided even greater sensitivity and specificity for identifying and structuring elucidation of esters. sigmaaldrich.com These technological developments have been instrumental in understanding the subtle nuances of flavor and fragrance profiles in foods and the complex chemical signaling in ecosystems.
Significance in Contemporary Chemical and Biological Sciences
The importance of this compound in modern science is multifaceted, spanning across agriculture, the food industry, and ecological research.
In agriculture , there is growing interest in using this and related compounds for pest management. ontosight.ai Some esters have been investigated for their ability to attract or repel insects, which could be harnessed for integrated pest management strategies. ontosight.ai For example, certain plant volatiles can attract beneficial insects that act as natural pest control agents. Research has shown that the green lacewing, Chrysopa pallens, a predator of many agricultural pests, can sense this compound through its odorant binding proteins. Similarly, another natural predator, Chrysoperla sinica, has been found to bind to this compound, which could be used to develop attractants to enhance biological control. nih.gov
The flavor and fragrance industry widely utilizes this compound for its fresh and fruity aroma. sinofoodsupply.com It is a key ingredient in creating green and natural-smelling top notes in perfumes and is used to enhance tropical and fruity flavor profiles in various food products. sinofoodsupply.com The U.S. Food and Drug Administration (FDA) has approved its use in the food, flavor, and fragrance industries. sinofoodsupply.com
In ecological and atmospheric research , this compound and other biogenic volatile organic compounds (BVOCs) are studied for their role in atmospheric chemistry. acs.org As these compounds are emitted by plants, they can react with atmospheric oxidants like ozone and hydroxyl radicals, influencing atmospheric composition. acs.orgacs.org Studies have investigated the reaction kinetics of this compound with these oxidants to better understand its atmospheric lifetime and impact. acs.orgacs.org
Table 1: Natural Occurrence of this compound
| Source | Type |
|---|---|
| Citrus | Fruit |
| Guava | Fruit |
| Feijoa | Fruit |
| Purple Passion Fruit | Fruit |
| Tabasco Peppers | Vegetable |
| Green Tea | Beverage |
| Black Tea | Beverage |
| Chamomile | Plant |
This table summarizes the various natural sources where this compound has been identified. hmdb.cafoodb.ca
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Fruity, green, pear-like |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) |
This table outlines the key chemical and physical properties of this compound. ontosight.aiventos.com
Structure
2D Structure
Properties
IUPAC Name |
[(Z)-hex-3-enyl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3/b7-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGACQXBDYBCJCY-ALCCZGGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCCC=CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OCC/C=C\CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047560 | |
| Record name | (3Z)-Hex-3-en-1-yl hexanoate | |
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Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with a fruity green odour | |
| Record name | cis-3-Hexenyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/19/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
115.00 °C. @ 15.00 mm Hg | |
| Record name | cis-3-Hexenyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, soluble in alcohol, propylene glycol, most fixed oils; insoluble in water | |
| Record name | cis-3-Hexenyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | cis-3-Hexenyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/19/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.870-0.890 | |
| Record name | cis-3-Hexenyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/19/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
31501-11-8 | |
| Record name | (Z)-3-Hexenyl hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31501-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hexenyl hexanoate, (3Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031501118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, (3Z)-3-hexen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3Z)-Hex-3-en-1-yl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-hex-3-enyl hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HEXENYL HEXANOATE, (3Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYX8RFU917 | |
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| Record name | cis-3-Hexenyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemoenzymatic Synthesis of Cis 3 Hexenyl Hexanoate
Classical Esterification Routes for cis-3-Hexenyl Hexanoate (B1226103) Production
Traditional organic synthesis provides robust and well-established methods for ester formation. The production of cis-3-Hexenyl hexanoate involves the direct condensation of cis-3-Hexen-1-ol (B126655) with hexanoic acid or its derivatives. A common industrial approach involves the esterification of hexanoic acid and cis-3-hexen-1-ol (leaf alcohol) using a strongly acidic cation exchange resin as a recyclable catalyst. guidechem.com
The Steglich esterification is a powerful method for forming esters under mild conditions, making it suitable for substrates that may be sensitive to acid or heat. organic-chemistry.org The reaction utilizes a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid (hexanoic acid), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the nucleophilic attack by the alcohol (cis-3-Hexen-1-ol). organic-chemistry.orgorganic-chemistry.org
The mechanism involves the reaction of hexanoic acid with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, acting as an acyl transfer catalyst, then reacts with this intermediate to form a reactive amide. organic-chemistry.org This species is subsequently attacked by cis-3-Hexen-1-ol to yield the desired ester, this compound, and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org The precipitation of DCU from the reaction mixture helps to drive the reaction to completion. This method is advantageous as it suppresses the formation of side products and can produce high yields even with sterically demanding molecules. organic-chemistry.org
Table 1: Key Components in the Steglich Esterification of this compound
| Role | Compound Name | Function |
|---|---|---|
| Alcohol | cis-3-Hexen-1-ol | Provides the hexenyl moiety |
| Carboxylic Acid | Hexanoic acid | Provides the hexanoyl moiety |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Acyl transfer agent, accelerates the reaction |
The Mitsunobu reaction is another fundamental method for ester synthesis, proceeding via a redox mechanism that converts a primary or secondary alcohol into an ester. wikipedia.orgnih.gov This reaction is particularly noted for its ability to invert the stereochemistry of a chiral alcohol, a feature that is not pertinent to the achiral cis-3-Hexen-1-ol but highlights its unique mechanism. wikipedia.orgorganic-chemistry.org
In the synthesis of this compound, cis-3-Hexen-1-ol is treated with hexanoic acid in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction begins with triphenylphosphine attacking the azodicarboxylate to form a betaine (B1666868) intermediate, which then deprotonates the hexanoic acid. wikipedia.org The resulting carboxylate anion acts as the nucleophile, displacing an activated alcohol-phosphine complex in an Sₙ2 fashion to form the final ester. wikipedia.org The primary byproducts of this reaction are triphenylphosphine oxide and a hydrazine (B178648) derivative. organic-synthesis.com
Table 2: Reagents and Products in the Mitsunobu Synthesis of this compound
| Role | Compound Name | Notes |
|---|---|---|
| Alcohol Substrate | cis-3-Hexen-1-ol | The alcohol to be esterified |
| Acid (Nucleophile) | Hexanoic acid | The acyl donor |
| Reagent | Triphenylphosphine (PPh₃) | Activates the alcohol |
| Reagent | Diethyl azodicarboxylate (DEAD) | Oxidant, facilitates the reaction |
| Product | This compound | The desired ester |
| Byproduct | Triphenylphosphine oxide (TPPO) | Formed from PPh₃ |
While the direct esterification of cis-3-Hexen-1-ol and hexanoic acid does not typically require protecting groups, their use is crucial in more complex synthetic routes or in the synthesis of the precursors themselves. jocpr.com Protecting groups are employed to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. jocpr.comutsouthwestern.edu
For instance, if a synthetic precursor to cis-3-Hexen-1-ol contained an additional reactive site, such as another hydroxyl or an aldehyde group, a protecting group strategy would be essential. An alcohol could be protected as a silyl (B83357) ether (e.g., using tert-butyldimethylsilyl chloride, TBDMSCl) or an ether (e.g., benzyl (B1604629) ether). These groups are stable under a variety of reaction conditions but can be selectively removed later. After the desired chemical transformations on the unprotected part of the molecule are complete, the protecting group is removed (deprotection) to reveal the original functional group, which can then undergo further reaction, such as the final esterification to produce this compound. The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the mildness of its removal. jocpr.com
Biocatalytic and Enzymatic Synthesis of this compound
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild conditions. nih.gov Enzymes, particularly lipases, are widely used for the synthesis of flavor and fragrance esters like this compound.
Lipases are enzymes that catalyze the hydrolysis of fats and oils in nature, but in non-aqueous environments, they can efficiently catalyze the reverse reaction: ester synthesis. This approach is highly valued for producing "natural" flavor compounds. The synthesis can be achieved either by direct esterification of cis-3-Hexen-1-ol and hexanoic acid or by transesterification, where an existing ester (an acyl donor) reacts with the alcohol.
Immobilized lipases are often used to simplify catalyst recovery and reuse. For example, immobilized lipase (B570770) from Rhizomucor miehei has been used to catalyze the transesterification of cis-3-hexen-1-ol. researchgate.net Novozym 435, an immobilized form of Candida antarctica lipase B, is another highly effective biocatalyst that has achieved high yields (>90%) in the synthesis of related esters. researchgate.net These enzymatic reactions can be performed in organic solvents like n-hexane or, more economically and sustainably, in solvent-free systems. researchgate.net
Table 3: Research Findings in Lipase-Mediated Synthesis of Related Hexenyl Esters
| Lipase Source | Acyl Donor | Alcohol | System | Conversion / Yield | Reference |
|---|---|---|---|---|---|
| Rhizomucor miehei (immobilized) | Triacetin | cis-3-Hexen-1-ol | n-Hexane | 81% molar conversion | researchgate.net |
| Novozym 435 | Vinyl acetate (B1210297) | cis-3-Hexen-1-ol | Green Solvents | >90% yield | researchgate.net |
Chemoenzymatic cascades integrate chemical and enzymatic reactions into a single, efficient process, combining the advantages of both methodologies. Such a cascade for this compound could involve the enzymatic production of one of the precursors followed by a chemical or another enzymatic step for the final esterification.
A hypothetical chemoenzymatic cascade could begin with the biocatalytic production of hexanoic acid from a renewable feedstock using engineered microorganisms. The resulting hexanoic acid could then, in the same reaction vessel or in a subsequent step, be esterified with cis-3-Hexen-1-ol using an immobilized lipase as the catalyst. This approach avoids the need for intermediate purification steps, reducing waste and cost. Alternatively, a chemical catalyst could be used for the final esterification step if it offers advantages in reaction speed or cost, while the enzymatic step provides a sustainable route to the precursor. The power of these cascades lies in the strategic combination of reactions to create highly efficient and green manufacturing processes. nih.gov
Enzyme Immobilization Techniques for this compound Synthesis
The economic viability and operational stability of enzymatic processes are significantly enhanced through enzyme immobilization. Immobilization facilitates easy separation of the biocatalyst from the reaction mixture, enabling its reuse over multiple cycles and reducing downstream processing costs. For the synthesis of flavor esters like this compound, lipases are the most commonly employed enzymes, and various immobilization techniques have been explored to improve their performance.
Common immobilization strategies include:
Adsorption: This is one of the simplest methods, involving the physical binding of the enzyme to the surface of a carrier through weak interactions such as van der Waals forces or hydrophobic interactions. The process is generally mild and less likely to alter the enzyme's conformation. However, desorption of the enzyme can occur with changes in reaction conditions like pH or temperature.
Covalent Bonding: This technique involves the formation of strong covalent bonds between the enzyme and the support material. This method provides a more robust immobilization, minimizing enzyme leakage.
Entrapment: In this method, the enzyme is physically confined within a polymeric network or a membrane. This technique protects the enzyme from the bulk reaction medium but can sometimes lead to mass transfer limitations.
Cross-Linking: This approach involves linking enzyme molecules to each other to form larger aggregates, which are insoluble in the reaction medium.
A widely used commercial immobilized lipase in the synthesis of flavor esters is Novozym® 435, which is Candida antarctica lipase B (CALB) immobilized on a macroporous acrylic resin. Its high activity, stability in organic solvents, and broad substrate specificity make it an effective catalyst for the synthesis of various esters, including those of cis-3-hexen-1-ol. Research on the synthesis of a similar ester, cis-3-hexenyl acetate, using Novozym® 435 has demonstrated high yields (greater than 90%) in both green solvents and solvent-free systems.
The reusability of immobilized enzymes is a critical factor for industrial applications. Studies on the synthesis of other flavor esters have shown that immobilized lipases can be reused for multiple cycles with minimal loss of activity. For instance, in the synthesis of neryl acetate, an immobilized lipase retained 80% of its initial activity after 10 cycles. While specific data for this compound is limited, similar reusability performance can be anticipated with a robustly immobilized lipase.
Table 1: Comparison of Immobilization Techniques for Lipases
| Immobilization Technique | Description | Advantages | Disadvantages |
| Adsorption | Physical binding of the enzyme to a carrier surface. | Simple, mild conditions, minimal enzyme modification. | Enzyme leakage can occur with changes in conditions. |
| Covalent Bonding | Formation of strong chemical bonds between the enzyme and support. | Strong binding, minimal enzyme leakage. | Can sometimes lead to enzyme conformational changes and activity loss. |
| Entrapment | Physical confinement of the enzyme within a matrix. | Protects the enzyme from the environment. | Potential for mass transfer limitations. |
| Cross-Linking | Inter-molecular cross-linking of enzyme molecules. | Carrier-free immobilization. | Can lead to diffusional limitations and changes in enzyme structure. |
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including flavor and fragrance compounds like this compound. The goal is to develop processes that are more environmentally friendly, safer, and more efficient in their use of resources.
Solvent-Free and Water-Mediated Synthesis of this compound
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. In the context of this compound synthesis, solvent-free systems offer a significant advantage. In such systems, the liquid substrates themselves act as the reaction medium.
The enzymatic synthesis of flavor esters in solvent-free systems has been shown to be highly effective. For the synthesis of cis-3-hexenyl acetate, high yields have been achieved using immobilized lipases in the absence of any solvent. This approach not only reduces the environmental impact but also simplifies the downstream processing, as the removal of a solvent is no longer necessary. This leads to a more economically viable and scalable process.
Water-mediated synthesis is another green alternative, particularly for enzymatic reactions. While high concentrations of water can promote the reverse reaction of hydrolysis, a small amount of water is often essential for maintaining the catalytic activity of lipases. The microaqueous environment at the enzyme's active site is crucial for its function. Therefore, controlling the water activity in the reaction medium is a key parameter for optimizing ester synthesis.
Atom Economy and Reaction Efficiency for this compound
Green chemistry metrics are used to quantify the environmental performance of chemical processes. Two important metrics are atom economy and reaction mass efficiency.
Atom Economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as:
Atom Economy (%) = (Molecular Weight of the Desired Product / Sum of Molecular Weights of all Reactants) x 100
For the direct esterification of cis-3-hexen-1-ol with hexanoic acid to produce this compound, the reaction is:
C₆H₁₂O + C₆H₁₂O₂ → C₁₂H₂₂O₂ + H₂O
The molecular weights are:
cis-3-hexen-1-ol (C₆H₁₂O): 100.16 g/mol
Hexanoic acid (C₆H₁₂O₂): 116.16 g/mol
this compound (C₁₂H₂₂O₂): 198.30 g/mol
Water (H₂O): 18.02 g/mol
The theoretical atom economy is:
Atom Economy (%) = (198.30 / (100.16 + 116.16)) x 100 = (198.30 / 216.32) x 100 ≈ 91.67%
This high atom economy indicates that the direct esterification reaction is inherently efficient in terms of converting reactant atoms into the desired product, with water being the only by-product.
Reaction Mass Efficiency (RME) provides a more practical measure of the greenness of a reaction by taking into account the reaction yield and the stoichiometry of the reactants used. It is calculated as:
Reaction Mass Efficiency (%) = (Mass of the Desired Product / Total Mass of Reactants) x 100
Unlike atom economy, RME considers the actual experimental outcomes. For example, if the synthesis of this compound proceeds with a 95% yield, the RME would be slightly lower than the atom economy, reflecting the portion of reactants that did not convert to the final product.
Table 2: Green Chemistry Metrics for the Synthesis of this compound
| Metric | Formula | Value for Esterification | Significance |
| Atom Economy | (MW of Product / Σ MW of Reactants) x 100 | ~91.67% | High theoretical efficiency, minimal waste by-products. |
| Reaction Mass Efficiency | (Mass of Product / Σ Mass of Reactants) x 100 | Dependent on yield | Provides a more practical measure of reaction efficiency. |
Biosynthesis and Metabolic Pathways of Cis 3 Hexenyl Hexanoate
Precursor Identification and Elucidation of Biosynthetic Intermediates
The formation of cis-3-Hexenyl hexanoate (B1226103) is an esterification reaction that requires two primary precursors: an alcohol (cis-3-hexen-1-ol) and an acyl-Coenzyme A (acyl-CoA) (hexanoyl-CoA). These precursors are generated through distinct metabolic pathways within the plant cell.
Fatty Acid Precursors in cis-3-Hexenyl Hexanoate Biosynthesis
The biosynthesis of both components of this compound originates from fatty acids. The six-carbon alcohol portion is derived from polyunsaturated fatty acids through the lipoxygenase (LOX) pathway, while the hexanoate portion is typically produced via fatty acid degradation.
The LOX pathway is activated in response to tissue damage, such as from herbivores or mechanical wounding. researchgate.netuliege.be The primary substrate for the C6 alcohol moiety is α-linolenic acid (an 18:3 fatty acid), which is released from plant cell membranes. researchgate.netnih.govfrontiersin.org The pathway proceeds through a series of enzymatic steps to produce the intermediate aldehyde, (Z)-3-hexenal. uliege.beresearchgate.net
The key steps involving fatty acid precursors are:
Oxygenation : Lipoxygenase (LOX) catalyzes the addition of molecular oxygen to α-linolenic acid, forming 13-hydroperoxylinolenic acid. researchgate.net
Cleavage : The enzyme hydroperoxide lyase (HPL) then cleaves this unstable hydroperoxide into two smaller molecules: (Z)-3-hexenal (a C6 aldehyde) and 12-oxo-(Z)-9-dodecenoic acid (a C12 oxo-acid). researchgate.netnih.govfrontiersin.org
The acyl portion of the ester, hexanoate, is derived from hexanoyl-CoA. This precursor is generated from the β-oxidation of larger saturated fatty acids. nih.gov
| Precursor/Intermediate | Metabolic Pathway | Role in Biosynthesis |
|---|---|---|
| α-Linolenic Acid | Lipoxygenase (LOX) Pathway | Initial substrate for the C6 alcohol moiety. researchgate.net |
| 13-Hydroperoxylinolenic acid | Lipoxygenase (LOX) Pathway | Intermediate formed by the action of LOX. researchgate.net |
| (Z)-3-Hexenal | Lipoxygenase (LOX) Pathway | Direct precursor to the alcohol component, formed by HPL cleavage. uliege.be |
| Hexanoyl-CoA | Fatty Acid β-oxidation | Substrate providing the hexanoate (acyl) group for esterification. nih.gov |
Alcohol Precursors in this compound Biosynthesis
The direct alcohol precursor for the esterification reaction is cis-3-hexen-1-ol (B126655), also known as (Z)-3-hexen-1-ol or leaf alcohol. wikipedia.orgforeverest.net This C6-alcohol is formed from the aldehyde intermediate generated by the LOX pathway.
The conversion of (Z)-3-hexenal to cis-3-hexen-1-ol is a reduction reaction catalyzed by the enzyme alcohol dehydrogenase (ADH). frontiersin.orggoogle.com This step requires a reducing agent, typically NADPH. nih.gov This enzymatic reduction is crucial for controlling the composition of GLVs, as the resulting alcohol is often less reactive and possesses a different aroma profile than its aldehyde precursor. wikipedia.orgnih.gov
Enzymology of this compound Formation
The synthesis of this compound from its precursors is governed by specific enzymes whose expression and activity are tightly regulated, particularly during processes like fruit ripening and in response to environmental stimuli.
Alcohol Acyltransferases and Ester Synthases Involved in this compound Production
The final and decisive step in the biosynthesis of this compound is the esterification of cis-3-hexen-1-ol with hexanoyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.govnih.gov AATs belong to the BAHD superfamily of acyltransferases and are responsible for the formation of a wide variety of volatile esters in plants. nih.govfrontiersin.org
The reaction is as follows: cis-3-hexen-1-ol + hexanoyl-CoA → this compound + CoA
| Enzyme | Abbreviation | Reaction Catalyzed | Substrate(s) | Product(s) |
|---|---|---|---|---|
| Lipoxygenase | LOX | Dioxygenation of fatty acids | α-Linolenic Acid, O₂ | 13-Hydroperoxylinolenic acid. researchgate.net |
| Hydroperoxide Lyase | HPL | Cleavage of hydroperoxides | 13-Hydroperoxylinolenic acid | (Z)-3-Hexenal. nih.gov |
| Alcohol Dehydrogenase | ADH | Reduction of aldehydes | (Z)-3-Hexenal, NADPH/NADH | cis-3-Hexen-1-ol. frontiersin.orgnih.gov |
| Alcohol Acyltransferase | AAT | Esterification | cis-3-Hexen-1-ol, Hexanoyl-CoA | This compound. nih.gov |
Gene Expression and Regulation of Biosynthetic Enzymes
The production of this compound is a highly regulated process, often linked to developmental stages, such as fruit ripening, and environmental triggers. researchgate.net The expression of the genes encoding the biosynthetic enzymes (LOX, HPL, ADH, and AAT) is spatially and temporally controlled. researchgate.net
For instance, the expression of many AAT genes is significantly upregulated during fruit maturation, coinciding with the peak accumulation of volatile esters. uni-lj.si Studies in strawberry have identified specific transcription factors (e.g., from the ERF, AP2, and WRKY families) that may regulate the expression of AAT genes, thereby controlling the final ester profile. nih.gov Hormones like ethylene (B1197577) and abscisic acid, which are key regulators of ripening, are also thought to induce the expression of AAT genes. uni-lj.si
Metabolic Engineering and Biotechnological Production Strategies for this compound
The demand for natural flavor and fragrance compounds has driven interest in biotechnological production methods. Metabolic engineering offers a promising avenue for producing this compound and other valuable volatile compounds in microbial hosts or for enhancing their production in plants. umich.edunih.gov
A common strategy involves the heterologous expression of the entire biosynthetic pathway in a microbial chassis like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). frontiersin.org This approach would require the successful introduction and expression of several key plant genes:
A lipoxygenase (LOX) to produce the hydroperoxide precursor.
A hydroperoxide lyase (HPL) to generate (Z)-3-hexenal. The instability of HPL can be a significant challenge in such systems. uliege.be
An alcohol dehydrogenase (ADH) or another suitable reductase to convert the aldehyde to cis-3-hexen-1-ol. google.comgoogle.com
A specific alcohol acyltransferase (AAT) to catalyze the final esterification step.
A critical aspect of this strategy is ensuring an adequate supply of the initial precursors, α-linolenic acid and hexanoyl-CoA, within the host organism. This may necessitate further engineering of the host's native fatty acid metabolism. researchgate.net Challenges in metabolic engineering include enzyme instability (particularly HPL), low catalytic efficiency, and potential toxicity of intermediates to the host cell. uliege.benih.gov Protein engineering and directed evolution are being explored to overcome these limitations by improving the activity and stability of key enzymes like AATs.
Heterologous Expression Systems for this compound Production
The foundation of biosynthetic this compound production lies in the selection of a suitable microbial host and the functional expression of a key enzyme, an alcohol acyltransferase (AAT). AATs are responsible for the final condensation step, joining an alcohol with an acyl-CoA to form an ester. frontiersin.org The most commonly utilized microbial hosts for the production of specialty chemicals are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, chosen for their rapid growth, well-understood genetics, and established genetic engineering tools. frontiersin.orgnih.gov
The critical component in the heterologous system is the AAT enzyme, which must efficiently utilize cis-3-hexenol and hexanoyl-CoA as substrates. While many AATs exhibit broad substrate specificity, identifying an enzyme with high selectivity for C6 compounds is crucial for maximizing product yield and purity. frontiersin.orgnih.gov Plant-derived AATs are a rich source of candidates, as many fruits and flowers naturally produce a diverse array of volatile esters. For instance, studies on AATs from apricot (Prunus armeniaca) have demonstrated their capability to use C6 alcohols like (Z)-3-hexenol to produce the corresponding acetate (B1210297) esters. frontiersin.orgresearchgate.net One such enzyme, PaAAT1 from apricot, when overexpressed, led to a significant increase in the production of C6 esters. frontiersin.orgresearchgate.net Similarly, research on pepper (Capsicum) has identified an AAT that shows high affinity for C6 alcohols, including cis-3-hexenol. core.ac.uk
The heterologous expression of these plant AATs in a microbial host like E. coli or S. cerevisiae is the first step in constructing a cell factory for this compound. The gene encoding the selected AAT is typically cloned into an expression vector, which is then introduced into the host organism. The expression of the enzyme allows the microbe to perform the final esterification step, provided that the necessary precursors, cis-3-hexenol and hexanoyl-CoA, are available.
Below is a table summarizing potential AAT candidates for the biosynthesis of C6 esters based on their characterized substrate preferences.
| Enzyme ID | Source Organism | Preferred Alcohol Substrates | Preferred Acyl-CoA Substrates | Reference |
| PaAAT1 | Prunus armeniaca (Apricot) | (Z)-3-hexenol, (E)-2-hexenol, hexanol | Acetyl-CoA | frontiersin.orgresearchgate.net |
| CcAAT1 | Capsicum chinense (Pepper) | Octanol, cis-3-hexenol, hexanol | Acetyl-CoA | core.ac.uk |
| FaAAT2 | Fragaria × ananassa (Strawberry) | C1-C8 straight-chain and aromatic alcohols | Acetyl-CoA | nih.gov |
This table is interactive and can be sorted by column.
Pathway Optimization in Microbial Hosts
To achieve high titers of this compound, merely expressing an AAT is insufficient. The metabolic pathways of the microbial host must be engineered to ensure a robust and balanced supply of the two key precursors: cis-3-hexenol and hexanoyl-CoA. This involves redirecting the host's central metabolism towards the synthesis of these molecules.
Engineering the cis-3-Hexenol Pathway: The biosynthesis of cis-3-hexenol in plants starts from α-linolenic acid, a common fatty acid. The pathway involves a sequence of enzymatic reactions catalyzed by lipoxygenase (LOX), hydroperoxide lyase (HPL), and alcohol dehydrogenase (ADH). For microbial production, the genes encoding these enzymes would need to be heterologously expressed in the chosen host. The host's fatty acid metabolism would also need to be optimized to provide sufficient α-linolenic acid as the starting material.
Engineering the Hexanoyl-CoA Pathway: The supply of hexanoyl-CoA is another critical aspect of pathway optimization. Microbial hosts like S. cerevisiae and E. coli can be engineered to produce medium-chain fatty acids and their CoA derivatives. Two primary strategies are employed:
Modification of the Fatty Acid Synthase (FAS) Complex: In S. cerevisiae, the native FAS complex is engineered to produce shorter-chain fatty acids instead of its usual long-chain products. This allows for the accumulation of hexanoic acid, which can then be activated to hexanoyl-CoA by an acyl-CoA synthetase. nih.gov
Introduction of the Reverse β-Oxidation (rBOX) Pathway: A heterologous rBOX pathway can be introduced into the host. This pathway effectively reverses the fatty acid degradation process, starting from acetyl-CoA and building up to hexanoyl-CoA through a series of condensation and reduction reactions. nih.gov
In S. cerevisiae, significant effort has been directed at increasing the precursor pool of acetyl-CoA and malonyl-CoA for fatty acid synthesis. Overexpression of the acetyl-CoA carboxylase gene (ACC1) and fatty acid synthase genes (FAS1, FAS2) has been shown to enhance the production of fatty acid-derived molecules. illinois.edu Additionally, deleting competing pathways, such as those leading to ethanol (B145695) formation in yeast, can redirect carbon flux towards acetyl-CoA production. nih.gov Recent engineering efforts in S. cerevisiae have successfully combined pathways to achieve hexanoic acid titers of up to 120 mg/L. nih.gov
The following table outlines key metabolic engineering strategies for enhancing precursor supply for this compound biosynthesis.
| Precursor | Target Pathway | Engineering Strategy | Host Organism | Potential Outcome | Reference |
| Hexanoyl-CoA | Fatty Acid Biosynthesis | Engineering of the Fatty Acid Synthase (FAS) complex | S. cerevisiae | Increased production of C6 fatty acids | nih.gov |
| Hexanoyl-CoA | Reverse β-Oxidation | Heterologous expression of the rBOX pathway | S. cerevisiae | De novo synthesis of hexanoyl-CoA from acetyl-CoA | nih.gov |
| Hexanoyl-CoA | Central Metabolism | Overexpression of acetyl-CoA carboxylase (ACC1) | S. cerevisiae | Increased supply of malonyl-CoA for fatty acid synthesis | illinois.edu |
| C6 Alcohols | Keto-Acid Elongation | Introduction of iterative keto-acid elongation pathways | E. coli | Production of 1-hexanol (B41254) and other C6 alcohols | frontiersin.orgnih.gov |
This table is interactive and can be sorted by column.
Bioreactor Design for Biosynthetic Production of this compound
The production of a volatile and potentially cytotoxic compound like this compound at an industrial scale requires careful consideration of bioreactor design and operation. Standard batch fermentation processes are often suboptimal due to product inhibition and the loss of the volatile product.
Fed-Batch Fermentation: A fed-batch strategy is often employed to control the growth rate of the microbial culture and the rate of product formation. microbenotes.comeppendorf.com By carefully controlling the feed of nutrients (like the primary carbon source), it is possible to maintain the cells in a productive state for a longer period and to avoid the accumulation of inhibitory byproducts. oeno-one.euoup.com This strategy has been shown to increase the formation of volatile esters in wine fermentations by up-regulating key precursor pathways. oeno-one.eu
In Situ Product Removal (ISPR): A crucial aspect of bioreactor design for volatile ester production is the implementation of in situ product removal (ISPR). ISPR techniques continuously remove the product from the fermentation broth as it is being produced. researchgate.net This has two main benefits: it prevents the product from reaching concentrations that are toxic to the microbial host, and it simplifies downstream processing by capturing the volatile compound. nrel.gov
Several ISPR methods are suitable for volatile esters:
Gas Stripping: An inert gas is sparged through the bioreactor, carrying the volatile ester out with the exhaust gas, from which it can be condensed and collected. nrel.gov
Liquid-Liquid Extraction: An immiscible and biocompatible organic solvent is added to the fermentation broth to extract the ester. This method can be very efficient but requires careful selection of a non-toxic solvent. core.ac.uknih.gov
Hybrid Extraction-Distillation: This approach combines extraction with distillation and has been shown to be significantly more energy-efficient than gas stripping for recovering volatile esters like ethyl acetate. nrel.govrsc.org
The integration of these advanced fermentation and recovery strategies is essential to develop a commercially viable biosynthetic process for this compound, enabling high yields and continuous production. researchgate.net
Biological Roles and Mechanistic Investigations of Cis 3 Hexenyl Hexanoate
Chemosensory Perception and Receptor Interactions (Mechanistic Focus)
The perception of cis-3-Hexenyl hexanoate (B1226103), a volatile organic compound, begins with its interaction with olfactory receptors (ORs) located in the olfactory sensory neurons. While direct binding studies on cis-3-Hexenyl hexanoate are limited, research on structurally related compounds, particularly its precursor alcohol, cis-3-hexen-1-ol (B126655), provides significant insights into the likely mechanisms of perception.
Olfactory Receptor Binding Studies of this compound
Direct olfactory receptor binding studies specifically for this compound are not extensively documented in publicly available research. However, the field relies on data from its parent compound, cis-3-hexen-1-ol, to infer potential interactions. In humans, the ability to detect the "grassy" odor of cis-3-hexen-1-ol has been linked to genetic variations in the olfactory receptor gene OR2J3. nih.gov In vitro assays have confirmed that OR2J3 is one of three receptors in its chromosomal region that responds to cis-3-hexen-1-ol. nih.gov Specific single nucleotide polymorphisms (SNPs) in this gene, such as T113A and R226Q, have been shown to impair the receptor's response, effectively reducing an individual's sensitivity to the compound. nih.gov
This evidence suggests that specific olfactory receptors are tuned to the structural features of C6 green leaf volatiles (GLVs), a class to which this compound belongs. The hexanoate ester would present a different molecular profile to the receptor compared to the alcohol, likely interacting with a different but potentially overlapping set of olfactory receptors. The larger size and different chemical properties of the ester group would influence its binding affinity and specificity with the amino acid residues in the receptor's binding pocket.
Table 1: Documented Olfactory Receptor Interactions for a Related Compound
| Compound | Species | Receptor | Key Findings |
| cis-3-hexen-1-ol | Human | OR2J3 | Genetic variants (T113A, R226Q) in this receptor impair the response and are associated with reduced sensitivity to the compound. nih.gov |
Signal Transduction Pathways Initiated by this compound
The binding of an odorant like this compound to an olfactory receptor initiates a well-characterized signal transduction cascade, common to most G-protein coupled receptors (GPCRs), which ORs belong to. mdpi.comnih.gov This process converts the chemical signal of the odorant binding into an electrical signal in the neuron.
The canonical pathway is as follows:
Receptor Activation: The binding of this compound to a specific OR on the cilia of an olfactory sensory neuron induces a conformational change in the receptor.
G-Protein Activation: This change activates an associated olfactory-specific G-protein, known as G-olf. nih.govnih.gov The activated G-olf releases its α-subunit, which then binds to and activates the next enzyme in the cascade.
Second Messenger Production: The Gα-olf subunit activates a specific adenylate cyclase (type III), an enzyme that catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP). nih.govkoreamed.org This rapidly increases the intracellular concentration of cAMP, which acts as a second messenger.
Ion Channel Gating: The surge in cAMP levels leads to the opening of cyclic nucleotide-gated (CNG) cation channels. nih.govkoreamed.org This allows an influx of positively charged ions, primarily Ca²⁺ and Na⁺, into the neuron.
Depolarization and Amplification: The influx of cations depolarizes the neuron's membrane, creating a receptor potential. This initial depolarization is further amplified by the opening of Ca²⁺-activated Cl⁻ channels, which leads to an efflux of chloride ions, further depolarizing the cell. nih.govkoreamed.org
Action Potential: If the depolarization reaches the neuron's threshold, it triggers an action potential (a nerve impulse). This electrical signal is then transmitted along the neuron's axon to the olfactory bulb in the brain for processing. nih.gov
This cascade provides significant signal amplification, allowing the detection of even low concentrations of the odorant.
Role in Inter- and Intra-species Chemical Communication (Academic Context)
This compound is a member of the green leaf volatiles (GLVs), a class of compounds released by plants upon tissue damage. nih.govresearchgate.net These signals are crucial mediators of complex ecological interactions, including those between plants and insects.
Pheromonal Activity Research of this compound
While this compound is a known plant volatile, its direct role as a primary pheromone is not well-established. Research has more frequently identified structurally similar esters in pheromonal blends. For instance, (Z)-3-decenyl hexanoate, which shares the hexanoate ester moiety, has been identified as a major component of the male-produced sex pheromone in the poplar moth, Leucoptera sinuella. mdpi.com In this species, the compound acts as a short-range courtship signal. mdpi.com
In other cases, C6 compounds like this compound and its relatives act as synergists or modulators of pheromone signaling rather than being the primary attractant. For example, in the oriental fruit moth, Grapholita molesta, the addition of the related compound (Z)-3-hexenyl acetate (B1210297) to sex pheromone traps significantly increased the capture of males. researchgate.net Such findings suggest that these plant-derived volatiles can provide context to the pheromonal signal, perhaps indicating a suitable host plant location for mating and oviposition.
Plant-Insect Interactions Involving this compound (Mechanism and Role)
The primary role of this compound in chemical communication is within the context of plant-insect interactions. It is a product of the lipoxygenase (LOX) pathway, which is rapidly activated when a plant is damaged by an herbivore. nih.govmdpi.com
Mechanism of Release:
Mechanical Damage: Herbivore feeding ruptures plant cell membranes.
Enzyme Activation: This brings fatty acids (like linolenic acid) into contact with enzymes of the LOX pathway. mdpi.com
GLV Production: A hydroperoxide lyase cleaves the fatty acid into smaller, volatile C6 aldehydes, such as (Z)-3-hexenal. mdpi.com
Conversion and Esterification: These aldehydes are then rapidly converted to alcohols, like (Z)-3-hexenol, which can subsequently be esterified by acetyltransferases to form esters, including this compound.
Ecological Roles:
Indirect Defense: The most documented role for GLVs is in "crying for help." These volatiles act as airborne signals that attract natural enemies (predators and parasitoids) of the feeding herbivores. nih.govresearchgate.net For example, the release of (Z)-3-hexenol and other GLVs from damaged plants can guide parasitic wasps to their caterpillar hosts. nih.gov
Direct Defense: GLVs can also have direct effects on herbivores, acting as repellents or feeding deterrents. nih.govresearchgate.net
Insect Perception: The ability of insects to detect these compounds is confirmed through electrophysiological studies, such as electroantennography (EAG). EAG recordings measure the electrical output from an insect's antenna in response to an odorant. Numerous studies have shown that a wide range of insects exhibit distinct EAG responses to C6 GLVs, including alcohols, aldehydes, and esters like cis-3-hexenyl acetate. nih.govpeerj.comresearchgate.netresearchgate.net This indicates the presence of specific olfactory receptors tuned to these widespread and ecologically significant plant signals.
Table 2: Examples of Insect Electrophysiological Responses to Related Green Leaf Volatiles
| Insect Species | Compound Tested | Type of Study | Finding |
| Helicoverpa armigera (Cotton Bollworm) | cis-3-hexen-1-ol | GC-EAD | Elicited strong and consistent antennal responses. peerj.com |
| Manduca sexta (Tobacco Hornworm) | (Z)-3-hexenyl acetate | GC-EAD | Identified as a key EAD-active compound from host plant headspace. researchgate.net |
| Zeugodacus cucurbitae (Melon Fly) | (Z)-3-hexenyl acetate | EAG | Generated significant EAG responses at multiple positions along the antenna. frontiersin.org |
| Multiple (Moths, Wasp, Fly) | cis-3-hexenol | EAG | Used as a reference compound, eliciting reliable responses across diverse species. researchgate.netpsu.edu |
Structure-Activity Relationship (SAR) Studies for Biological Function
Structure-activity relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity. For this compound and related GLVs, SAR studies have provided insights into the specific molecular features required for their perception and function, particularly in plant defense activation.
Research on the induction of defense-related genes in maize seedlings by various GLVs revealed strict structural requirements for activity:
The Alcohol Moiety: The (Z)-3-hexen-1-ol portion of the ester is considered the essential structure for upregulating defense genes. The ester group, as in this compound, is likely hydrolyzed in plant tissues to release the active alcohol.
The Double Bond: The presence of the double bond at the C3 position is essential for biological activity. Saturated analogues (e.g., hexanol) show significantly reduced or no activity.
Chain Length: The six-carbon chain of the alcohol part is critical. Strict specificity was observed for the length of the methylene chains on both sides of the double bond, indicating that the 3-hexen-1-ol structure is the ultimate configuration for this specific biological function.
Further SAR studies have investigated the atmospheric reactivity of a series of cis-3-hexenyl esters, including the hexanoate, with OH radicals. nih.govnih.govacs.org These studies show that the structure of the ester group significantly influences the compound's reaction rate. For instance, increasing the length of the aliphatic ester chain from formate to hexanoate leads to a sequential increase in the reaction rate coefficient. nih.govacs.org This demonstrates that even parts of the molecule not directly involved in receptor binding can influence its environmental persistence and, therefore, its availability for signaling.
Table 3: Structure-Activity Relationship for OH Radical Reactivity in a Series of cis-3-Hexenyl Esters
| Compound | Acyl Group Structure | Rate Coefficient (kOH) (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |
| cis-3-Hexenyl formate | -C(O)H | 4.13 ± 0.45 |
| cis-3-Hexenyl acetate | -C(O)CH₃ | 4.19 ± 0.38 |
| cis-3-Hexenyl isobutyrate | -C(O)CH(CH₃)₂ | 4.84 ± 0.39 |
| cis-3-Hexenyl 3-methylbutanoate | -C(O)CH₂CH(CH₃)₂ | 5.39 ± 0.61 |
| This compound | -C(O)(CH₂)₄CH₃ | 7.00 ± 0.56 |
| cis-3-Hexenyl benzoate | -C(O)C₆H₅ | 3.41 ± 0.28 |
Data sourced from Mairean et al. (2024). nih.govnih.govacs.org
This table illustrates that within a series of cis-3-hexenyl esters, the reactivity generally increases with the size of the straight-chain aliphatic acyl group, while the aromatic benzoate group shows a deactivating effect. nih.gov
Stereochemical Influence on Biological Activity of this compound
The stereochemistry of a molecule, encompassing both cis/trans (Z/E) isomerism and chirality (R/S enantiomers), is a critical determinant of its biological activity. The specific three-dimensional arrangement of atoms and functional groups dictates how a molecule interacts with biological receptors, enzymes, and other cellular components. These interactions are often highly specific, akin to a lock and key, where only one stereoisomer fits correctly to elicit a biological response.
In the context of plant volatiles and insect semiochemicals, stereoisomerism is known to play a pivotal role in their signaling functions. For many insects, the response to a particular pheromone or plant volatile can be highly dependent on the isomeric purity of the compound. In some cases, one isomer is active while the other is inactive, and in other instances, the presence of a different isomer can be antagonistic, inhibiting the biological response.
Furthermore, this compound does not possess a chiral center, and therefore does not have enantiomers. However, it is conceivable that in complex biological systems, the cis-configuration is crucial for its recognition by specific olfactory receptors in insects or for its enzymatic processing in plants. The rigid nature of the double bond in the cis-configuration gives the molecule a distinct bent shape, which would present a different steric and electronic profile to a receptor compared to the more linear trans-isomer.
While direct comparative studies on the biological activity of cis- and trans-3-Hexenyl hexanoate are scarce, the predominance of the cis-isomer in many natural sources suggests a specific biosynthetic pathway and likely a tailored biological role. It can be inferred from the broader field of chemical ecology that if this compound is involved in specific signaling pathways, such as attracting pollinators or deterring herbivores, the stereochemical integrity of the cis-double bond would be of high importance for its biological efficacy.
Functional Group Modifications and Mechanistic Implications
The chemical structure of this compound, an ester formed from cis-3-hexenol and hexanoic acid, contains two key functional moieties: the ester group and the alkene (double bond) group. Modification of these functional groups can provide valuable insights into the structure-activity relationships (SAR) and the underlying mechanisms of its biological action.
Influence of the Ester Group
The ester functional group is a primary site for potential modification. Altering the length of the alkyl chain in either the alcohol or the acid portion of the ester can significantly impact its physicochemical properties, such as volatility, solubility, and polarity. These changes, in turn, can affect its biological activity.
While specific studies on the biological activity of a homologous series of cis-3-hexenyl esters are limited, research on other types of esters has demonstrated the importance of the ester chain length. For instance, studies on the antibacterial activity of certain phenolic acid esters have shown a parabolic relationship, where activity initially increases with chain length to an optimal point, after which it decreases. This "cutoff effect" is often attributed to the balance between the compound's ability to partition into and across cell membranes.
A study on the gas-phase kinetics of a series of cis-3-hexenyl esters reacting with OH radicals provides some insight into how the ester moiety influences the molecule's reactivity, which can be a proxy for understanding potential interactions in biological systems. The study investigated esters with varying acyl groups, and the reaction rate coefficients were determined as a measure of reactivity.
| Ester Compound | Acyl Group | Rate Coefficient (kOH) x 10-11 cm3 molecule-1 s-1 |
|---|---|---|
| cis-3-Hexenyl formate | Formyl | 4.13 ± 0.45 |
| cis-3-Hexenyl acetate | Acetyl | 4.19 ± 0.38 |
| cis-3-Hexenyl isobutyrate | Isobutyryl | 4.84 ± 0.39 |
| cis-3-Hexenyl 3-methylbutanoate | 3-Methylbutanoyl | 5.39 ± 0.61 |
| This compound | Hexanoyl | 7.00 ± 0.56 |
| cis-3-Hexenyl benzoate | Benzoyl | 3.41 ± 0.28 |
The data indicate that for the straight-chain saturated acyl groups (formate, acetate, hexanoate), the reactivity with OH radicals increases with the length of the carbon chain. This is attributed to the greater number of C-H bonds available for hydrogen abstraction. The branched acyl groups (isobutyrate, 3-methylbutanoate) also show increasing reactivity with size. The aromatic benzoyl group, however, leads to a lower reactivity, which is explained by the electron-withdrawing effect of the ester functional group deactivating the aromatic ring. While this study is in the context of atmospheric chemistry, it demonstrates that modifications to the ester group directly impact the chemical reactivity of the molecule, a principle that would also apply to its interactions in a biological milieu. For instance, the susceptibility of the ester to enzymatic hydrolysis could be sterically hindered or electronically influenced by the nature of the acyl group.
Influence of the Alkene Group
The carbon-carbon double bond in the cis-3-hexenyl moiety is another key feature. It introduces a point of unsaturation and a specific geometric shape to the molecule. Reactions involving this double bond, such as enzymatic epoxidation or reduction, could be critical steps in its metabolic fate or its mechanism of action. The position and stereochemistry of this double bond are likely crucial for its recognition by biological receptors. Any modification, such as shifting the position of the double bond or altering its stereochemistry from cis to trans, would be expected to have a profound impact on its biological activity.
Advanced Analytical Methodologies for the Detection and Characterization of Cis 3 Hexenyl Hexanoate
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating volatile compounds like cis-3-Hexenyl hexanoate (B1226103) from complex matrices. The choice of technique is dictated by the analytical objective, whether it is high-sensitivity quantification or the resolution of isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the most powerful and widely used technique for the analysis of volatile and semi-volatile compounds such as cis-3-Hexenyl hexanoate. researchgate.net Its high sensitivity and specificity make it ideal for detecting trace amounts of the compound in complex samples like food matrices and essential oils. researchgate.net The methodology typically involves a sample preparation step, such as headspace solid-phase microextraction (HS-SPME), to extract and concentrate volatiles prior to injection into the GC system. mdpi.comnih.gov
In the GC system, the compound is separated from other volatiles based on its boiling point and affinity for the stationary phase of the capillary column. Common columns used for this analysis include polar columns like DB-WAX and mid-polar columns like DB-5MS. mdpi.comoup.com Following separation, the compound enters the mass spectrometer, which acts as a detector. The molecule is ionized, typically by electron impact (EI) at 70 eV, causing it to fragment into a unique pattern of ions. nih.govoup.com This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint, allowing for highly confident identification by comparison to spectral libraries (e.g., NIST, Wiley). dergipark.org.tr Quantification can be achieved by using an internal standard and monitoring specific ions. nih.govacs.org
| Parameter | Study 1: Green Tea Analysis mdpi.com | Study 2: Noni Fruit Analysis oup.com | Study 3: Jasmine Tea Analysis mdpi.com |
| GC System | Agilent 8890 | Agilent 7980B | Not Specified |
| MS System | Agilent 5977B | Agilent 5977B | Agilent 7000D |
| Column | DB-5 MS (30 m x 0.25 mm x 0.25 µm) | DB-WAX (30 m x 250 µm x 0.25 µm) | DB-5MS (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium (1.2 mL/min) | Helium (1.0 mL/min) | Not Specified |
| Oven Program | 40°C (3.5 min), ramp 10°C/min to 100°C, ramp 7°C/min to 180°C, ramp 25°C/min to 280°C (5 min hold) | 40°C (5 min), ramp 3°C/min to 120°C (3 min hold), ramp 6°C/min to 230°C (5 min hold) | 40°C (3.5 min), ramp 10°C/min to 100°C, ramp 7°C/min to 180°C, ramp 25°C/min to 280°C (5 min hold) |
| Ionization | Electron Impact (EI) at 70 eV | Electron Impact (EI) at 70 eV | Electron Impact (EI) at 70 eV |
| Mass Range | Not Specified | 33–450 a.m.u | Not Specified |
| Ion Source Temp. | Not Specified | 230°C | 230°C |
While GC-MS is the predominant method for volatile esters, High-Performance Liquid Chromatography (HPLC) can be employed, particularly for non-volatile matrix components or when derivatization is used to enhance detection. researchgate.net For a compound like this compound, which lacks a strong chromophore, standard UV-Vis detectors offer limited sensitivity.
Therefore, specialized detectors are necessary. A Refractive Index (RI) detector can be used, as it is a universal detector that responds to changes in the refractive index of the mobile phase caused by the analyte. However, RI detectors are sensitive to temperature and pressure fluctuations and are not suitable for gradient elution. A more advanced option is the use of an Evaporative Light Scattering Detector (ELSD), which is more sensitive than RI and compatible with gradient elution. The eluent is nebulized, the solvent evaporated, and the remaining non-volatile analyte particles scatter a light beam, generating a signal. For trace analysis, coupling HPLC with mass spectrometry (HPLC-MS) would be the most effective approach, though it is less common for this specific volatile compound compared to GC-MS. In studies analyzing tea, HPLC is frequently used to quantify non-volatile compounds like catechins and caffeine, while GC-MS is used for the volatile profile, including esters. nih.govsemanticscholar.org
Stereoisomers are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. This category includes enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). This compound does not possess a chiral center, and therefore does not have enantiomers. Its stereoisomerism is based on the geometry of the carbon-carbon double bond.
The "cis" (or Z) designation refers to the configuration where the substituent groups are on the same side of the double bond. The corresponding "trans" (or E) isomer is a geometric isomer, which is a type of diastereomer. These geometric isomers can be, and often are, separated using standard high-resolution gas chromatography with capillary columns like those mentioned for GC-MS analysis, as they typically have slightly different boiling points and interactions with the stationary phase. oup.com While chiral chromatography, which uses a chiral stationary phase to separate enantiomers, is a critical technique for analyzing other chiral aroma compounds in natural products, it is not an applicable methodology for the stereoisomeric analysis of this compound itself. researchgate.net
Spectroscopic Techniques for Structural Elucidation
While chromatography excels at separation and quantification, spectroscopy is indispensable for the definitive elucidation of a molecule's structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR: A proton NMR spectrum of this compound would show distinct signals for each unique proton. The protons on the carbon-carbon double bond (C=C-H) would appear in the characteristic olefinic region (~5.3-5.6 ppm). The triplet signal for the methylene protons adjacent to the ester oxygen (-O-CH₂-) would be found around 4.1 ppm. The remaining aliphatic protons would produce signals in the upfield region (~0.9-2.3 ppm), with splitting patterns (e.g., triplets, sextets) revealing adjacent proton environments.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C=O) of the ester group would be the most downfield signal, typically around 173 ppm. The carbons of the double bond would appear in the 120-135 ppm range. The carbon attached to the ester oxygen (-O-CH₂-) would be found around 64 ppm, with the remaining aliphatic carbons appearing at higher field strengths (<40 ppm).
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum would show correlations between coupled protons, confirming the sequence of atoms in the hexenyl and hexanoate chains. An HSQC spectrum correlates each proton with the carbon atom it is directly attached to, allowing for unambiguous assignment of all ¹H and ¹³C signals.
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ester Carbonyl (C=O) | - | ~173 |
| Olefinic Protons (-CH=CH-) | 5.3 - 5.6 | 123 - 135 |
| Ester Methylene (-O-CH₂-) | ~4.1 | ~64 |
| Methylene adjacent to C=O (-CH₂-C=O) | ~2.3 | ~34 |
| Other Aliphatic Protons (-CH₂-, -CH₃) | 0.9 - 2.1 | 13 - 32 |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule.
Infrared (IR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, the most prominent and diagnostic peak in the IR spectrum is the strong absorption from the carbonyl (C=O) stretch of the ester group, which appears around 1735-1750 cm⁻¹. The C-O single bond stretch of the ester will also be visible in the 1150-1250 cm⁻¹ region. The presence of the cis-C=C double bond would be indicated by a medium-weak C=C stretching absorption around 1655 cm⁻¹ and a =C-H stretching peak just above 3000 cm⁻¹. The C-H stretching of the aliphatic parts of the molecule would result in strong absorptions just below 3000 cm⁻¹. acs.org
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. The C=C double bond, being highly polarizable, typically gives a strong Raman signal (around 1655 cm⁻¹), which can be more intense than its corresponding IR absorption. The C=O stretch is also observable in Raman spectra but is generally weaker than in the IR spectrum. Data from FT-Raman spectroscopy has been recorded for this compound, confirming its utility for analysis. nih.gov
| Functional Group | Characteristic IR Frequency (cm⁻¹) | Characteristic Raman Frequency (cm⁻¹) |
| Aliphatic C-H Stretch | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) |
| Olefinic =C-H Stretch | 3010 - 3030 (Medium) | 3010 - 3030 (Medium) |
| Ester C=O Stretch | 1735 - 1750 (Strong) | 1735 - 1750 (Medium) |
| Alkene C=C Stretch | ~1655 (Medium-Weak) | ~1655 (Strong) |
| Ester C-O Stretch | 1150 - 1250 (Strong) | Observable |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of this compound
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental and isotopic composition of a sample with exceptional precision. bioanalysis-zone.commeasurlabs.com Unlike conventional mass spectrometry which measures nominal mass (integer mass), HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, providing the 'exact mass' of a molecule. bioanalysis-zone.com This high level of mass accuracy is indispensable for the unambiguous identification of compounds in complex mixtures.
For this compound, which has the molecular formula C₁₂H₂₂O₂, HRMS provides the capability to determine its exact mass with a high degree of confidence. This allows for its differentiation from other isobaric compounds—molecules that have the same nominal mass but different elemental compositions. nih.gov For example, a compound with the formula C₁₁H₁₈O₃ would also have a nominal mass of 198 g/mol , but its exact mass would differ significantly from that of this compound, a distinction easily made by HRMS. bioanalysis-zone.com
The theoretical exact mass of a molecule is calculated by summing the exact masses of its most abundant isotopes. The calculation for this compound is detailed in the table below.
| Element | Count | Exact Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 12 | 12.000000 | 144.000000 |
| Hydrogen (¹H) | 22 | 1.007825 | 22.172150 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Total Exact Mass | 198.161980 |
This table illustrates the calculation of the theoretical exact mass for this compound based on the exact masses of its constituent elements.
In practice, an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, ionizes the sample and measures the m/z of the resulting ions. nih.govresearchgate.net The measured mass is then compared to the theoretical exact mass. A low mass error, typically in the parts-per-million (ppm) range, confirms the elemental composition and, by extension, the identity of this compound. researchgate.net It is important to note, however, that while HRMS can confirm an elemental formula, it cannot distinguish between isomers (compounds with the same formula but different structural arrangements) without additional techniques like fragmentation analysis (MS/MS). bioanalysis-zone.commeasurlabs.com
Hyphenated Techniques and Sample Preparation Advances for this compound
The analysis of volatile compounds like this compound, often present at trace levels within complex matrices such as food, beverages, and fragrances, necessitates sophisticated sample preparation techniques coupled with high-resolution chromatographic and spectrometric systems. d-nb.info Hyphenated techniques, which combine two or more analytical methods, are essential for isolating, concentrating, and identifying such compounds. Advances in sample preparation are geared towards solventless, rapid, and efficient extraction to improve detection limits and analytical accuracy. d-nb.infomdpi.com
Solid-Phase Microextraction (SPME) Coupled to GC-MS for this compound
Solid-Phase Microextraction (SPME) is a simple, efficient, and solvent-free sample preparation technology that integrates sampling, extraction, and concentration into a single step. d-nb.infosigmaaldrich.com It utilizes a fused silica fiber coated with a stationary phase. For a volatile compound like this compound, the headspace (HS) mode of SPME is typically employed. In HS-SPME, the fiber is exposed to the vapor phase (headspace) above a solid or liquid sample in a sealed vial, where it adsorbs the volatile analytes. d-nb.infoasianpubs.org
Once equilibrium is reached between the sample, the headspace, and the fiber, the fiber is withdrawn and inserted directly into the hot injection port of a Gas Chromatograph (GC). sigmaaldrich.com The adsorbed compounds, including this compound, are thermally desorbed from the fiber and transferred to the GC column for separation. The separated compounds then enter a Mass Spectrometer (MS) for detection and identification. This coupling of SPME with GC-MS provides a powerful, automated, and sensitive method for analyzing volatile and semi-volatile organic compounds. d-nb.info
The effectiveness of the SPME-GC-MS analysis depends on several key parameters that must be optimized.
| Parameter | Description | Relevance to this compound Analysis |
| Fiber Coating | The stationary phase on the SPME fiber determines its affinity for the target analytes. Common coatings include Polydimethylsiloxane (PDMS), Divinylbenzene (DVB), and Carboxen (CAR). asianpubs.orgresearchgate.net | A combination fiber, such as DVB/CAR/PDMS, is often effective for a broad range of volatile compounds, including esters like this compound, due to its mixed polarity and porosity. researchgate.net |
| Extraction Temperature | The sample temperature affects the vapor pressure of the analytes and their partitioning into the headspace. | Increasing the temperature can enhance the release of semi-volatile esters from the sample matrix, but excessive heat may cause degradation. A typical range is 40-80°C. asianpubs.orgresearchgate.net |
| Extraction Time | This is the duration the fiber is exposed to the headspace. Equilibrium or pre-equilibrium conditions can be used. sigmaaldrich.com | For quantitative analysis, it is crucial to maintain a consistent extraction time, often between 15 and 60 minutes, to ensure reproducible results. sigmaaldrich.comasianpubs.org |
| Sample Agitation | Stirring or vortexing the sample facilitates the mass transfer of analytes from the sample matrix to the headspace. | Agitation helps to accelerate the attainment of equilibrium, reducing extraction time and improving sensitivity. |
| Desorption Conditions | The temperature of the GC inlet and the time the fiber remains in the inlet must be sufficient to ensure complete transfer of analytes to the column. | A desorption temperature around 250°C for several minutes is generally effective for thermally desorbing esters without causing degradation. asianpubs.org |
This interactive table summarizes the critical parameters for the optimization of HS-SPME-GC-MS analysis of volatile esters like this compound.
Headspace Analysis Methods for Volatile Release Studies
Headspace analysis is a fundamental technique for the study of volatile compounds as they are released from a sample matrix. colostate.edu It involves the analysis of the gas phase in equilibrium with a solid or liquid sample in a sealed container. colostate.edu This approach is particularly valuable for understanding the aroma profile of products and how it changes over time. The two primary methods are static and dynamic headspace analysis. koreascience.kr
Static Headspace Analysis : In this method, the sample is placed in a sealed vial and heated to a specific temperature for a set time to allow the volatile compounds to partition between the sample and the headspace until equilibrium is reached. colostate.edu A portion of the equilibrated headspace gas is then removed with a gas-tight syringe and injected into a GC for analysis. This technique is simple, robust, and easily automated. colostate.edu
Dynamic Headspace Analysis : Also known as purge-and-trap, this method involves passing a continuous stream of inert gas (like helium or nitrogen) through the sample. The gas strips the volatile compounds from the sample, and they are then collected on an adsorbent trap. The trap is subsequently heated to desorb the concentrated analytes into the GC system. Dynamic headspace is more sensitive than the static method because it can extract a larger, more representative portion of the volatiles. koreascience.kr
These methods are instrumental in volatile release studies, such as determining the rate at which this compound is released from a fragrance strip, a fruit puree, or a beverage.
| Feature | Static Headspace | Dynamic Headspace (Purge-and-Trap) |
| Principle | Analysis of a fixed volume of gas in equilibrium with the sample. colostate.edu | Volatiles are purged from the sample by a gas flow and concentrated on a trap. koreascience.kr |
| Sensitivity | Lower; limited by the equilibrium concentration in the headspace. | Higher; the entire volume of volatiles can be collected over time. koreascience.kr |
| Complexity | Simple and fast. colostate.edu | More complex, involving traps and additional hardware. |
| Sample Throughput | High; well-suited for automation and routine analysis. chromatographyonline.com | Lower; trapping and desorption steps are more time-consuming. |
| Typical Application | Routine quality control, screening of highly volatile compounds. | Trace analysis, comprehensive profiling of volatiles, emission studies. |
This table provides a comparison between static and dynamic headspace analysis methods for the study of volatile compounds.
Environmental Fate and Degradation of Cis 3 Hexenyl Hexanoate
Abiotic Degradation Pathways
Abiotic degradation refers to the breakdown of a chemical substance by non-living factors in the environment. For cis-3-hexenyl hexanoate (B1226103), the most significant abiotic pathways involve atmospheric chemical reactions, while photolytic and hydrolytic degradation are less prominent.
Photolytic Degradation Mechanisms of cis-3-Hexenyl Hexanoate
Photolytic degradation, or photolysis, is the breakdown of compounds by photons of light. This process is not considered a major degradation pathway for this compound in the atmosphere. The reason for this is that the ester functional group in the molecule does not significantly absorb ultraviolet (UV) radiation at wavelengths found in the lower atmosphere (above 290 nm). Significant UV absorption for esters typically occurs at wavelengths below 240 nm, which are filtered out by the upper atmosphere. Therefore, direct photolysis is not a primary mechanism for its removal from the environment.
Hydrolysis of this compound in Aqueous Environments
Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. As an ester, this compound can undergo hydrolysis to yield its constituent alcohol (cis-3-hexen-1-ol) and carboxylic acid (hexanoic acid). However, the rate of this reaction in natural aqueous environments is expected to be very slow. This compound is described as practically insoluble or insoluble in water, which severely limits the interaction between the compound and water molecules, thus hindering hydrolysis. ventos.comfoodb.caaurochemicals.com Some data also suggests it is moderately stable in alkaline conditions, further indicating a low potential for rapid hydrolysis in typical environmental pH ranges.
Biotic Degradation Mechanisms
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a likely pathway for the degradation of this compound in soil and water systems where microbial populations are active.
Microbial Degradation of this compound in Soil and Water Systems
While specific studies on the microbial degradation of this compound are limited, the breakdown of similar ester compounds in the environment is well-documented. It is anticipated that microorganisms in soil and water can utilize this compound as a carbon source. The degradation process would likely begin with the cleavage of the ester bond, a common metabolic pathway for microorganisms when breaking down ester-containing compounds. This initial step would result in the formation of cis-3-hexen-1-ol (B126655) and hexanoic acid. Both of these breakdown products are relatively simple organic molecules that can be further metabolized by a wide range of environmental microbes through established metabolic pathways, ultimately leading to their mineralization into carbon dioxide and water.
Enzymatic Biotransformation of this compound in Environmental Microorganisms
The key enzymatic reaction in the biotransformation of this compound is the hydrolysis of its ester linkage. This reaction is catalyzed by a class of enzymes known as esterases, specifically carboxylesterases. These enzymes are widespread in environmental microorganisms. The enzymatic process involves the catalytic cleavage of the ester bond to produce cis-3-hexen-1-ol and hexanoic acid. Studies on other volatile esters, such as cis-3-hexenyl acetate (B1210297), have shown that they are readily hydrolyzed by plant carboxylesterases. nih.gov It is highly probable that microbial carboxylesterases in soil and water perform the same function on this compound, initiating its biodegradation.
Environmental Distribution and Accumulation Research
As a volatile organic compound, the primary environmental distribution of this compound occurs in the atmosphere. mdpi.comnih.gov Upon its release from plants, it partitions rapidly into the gas phase. Its persistence in the atmosphere is relatively short, as it is efficiently removed by reactions with atmospheric oxidants.
The dominant atmospheric sink for this compound is its reaction with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). Research has determined the gas-phase reaction rate coefficients for these processes, allowing for the estimation of its atmospheric lifetime. The reaction with OH radicals is particularly significant during the daytime. Due to its volatility and rapid atmospheric degradation, long-range transport is limited. Its low water solubility and high volatility also suggest that it is unlikely to accumulate in aqueous environments or bioaccumulate significantly in the food chain. In soil, it would likely be subject to microbial degradation or may volatilize back into the atmosphere.
Atmospheric Reaction Rate Coefficients and Estimated Lifetimes for this compound
| Oxidant | Reaction Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Assumed Oxidant Concentration (molecule cm⁻³) | Estimated Atmospheric Lifetime |
|---|---|---|---|
| OH Radical | (7.00 ± 0.56) x 10⁻¹¹ acs.org | 2.0 x 10⁶ | ~2 hours |
| Ozone (O₃) | (15.3 ± 1.7) x 10⁻¹⁷ researchgate.net | 7.0 x 10¹¹ | ~26 hours |
| NO₃ Radical | Data not available for this specific compound, but is a known sink for similar unsaturated compounds. | 5.0 x 10⁸ | N/A |
Air-Water Partitioning Studies of this compound
However, its partitioning behavior can be inferred from its predicted physicochemical properties. Computational models provide estimates for key parameters that govern air-water exchange. The octanol-water partition coefficient (logP) and water solubility are particularly informative. A higher logP value indicates a greater affinity for fatty or organic phases over water (hydrophobicity), while lower water solubility suggests a tendency to move from the aqueous phase to the air.
Based on predictive models, this compound is characterized as being very hydrophobic and practically insoluble in water foodb.ca. This suggests a propensity for the compound to volatilize from water bodies into the atmosphere.
Table 1: Predicted Physicochemical Properties Relevant to Air-Water Partitioning of this compound
| Property | Predicted Value | Source |
|---|---|---|
| Water Solubility | 0.024 g/L | ALOGPS foodb.ca |
| logP | 4.41 | ALOGPS foodb.ca |
| logP | 3.81 | ChemAxon foodb.ca |
These predicted values indicate that this compound has a low affinity for water and a higher affinity for non-polar environments, which would favor its partitioning into the atmosphere from surface waters.
Soil Adsorption/Desorption Dynamics of this compound
The extent to which a chemical adsorbs to soil and sediment influences its mobility, bioavailability, and persistence in the terrestrial environment. This is often quantified by the soil organic carbon-water partitioning coefficient (Koc). A high Koc value signifies that the substance is likely to be strongly adsorbed to the organic matter in soil, rendering it less mobile and less available to leach into groundwater.
Direct experimental data on the soil adsorption/desorption of this compound is not currently available. However, its behavior can be estimated using its octanol-water partition coefficient (logP), as there is a strong correlation between logP and Koc. The high predicted logP values for this compound suggest that it would have a significant tendency to adsorb to soil organic matter.
Quantitative Structure-Activity Relationship (QSAR) models are often employed to estimate Koc values when experimental data are absent. These models utilize molecular descriptors, including logP, to predict the soil adsorption behavior of organic compounds.
Table 2: Predicted Properties Influencing Soil Adsorption of this compound
| Property | Predicted Value | Source | Implication for Soil Adsorption |
|---|---|---|---|
| logP | 4.41 | ALOGPS foodb.ca | High potential for adsorption to soil organic matter. |
| logP | 3.81 | ChemAxon foodb.ca | Significant potential for adsorption to soil organic matter. |
| Water Solubility | 0.024 g/L | ALOGPS foodb.ca | Low mobility in soil due to low affinity for the aqueous phase. |
Given these predicted properties, it is anticipated that this compound would exhibit low mobility in soil environments. Its strong adsorption to soil particles would limit its potential for leaching into groundwater and would also influence its degradation rate and bioavailability to soil microorganisms.
Toxicological Considerations and Risk Assessment in Academic Research Mechanistic Focus
In Vitro Toxicological Mechanistic Studies of cis-3-Hexenyl Hexanoate (B1226103)
Cytotoxicity Assays and Cellular Mechanisms of cis-3-Hexenyl Hexanoate
No specific studies detailing the cytotoxic effects or cellular mechanisms of toxicity for this compound were identified in a comprehensive search of academic and scientific databases. Research that would typically involve assays to determine cell viability (e.g., MTT or LDH assays) in various cell lines upon exposure to this compound has not been published. Therefore, information regarding its potential to induce cell death, disrupt membrane integrity, or interfere with fundamental cellular processes is currently unavailable.
In Vivo Toxicological Pathway Elucidation for this compound
Detailed in vivo studies aimed at elucidating the specific toxicological pathways of this compound are not present in the accessible academic literature.
Metabolic Fate Studies of this compound
While it is generally presumed that aliphatic esters like this compound are hydrolyzed in vivo by esterase enzymes into their corresponding alcohol (cis-3-hexen-1-ol) and carboxylic acid (hexanoic acid), specific metabolic fate studies for this compound are not available. Research detailing its absorption, distribution, metabolism, and excretion (ADME) profile, including rates of hydrolysis and the subsequent metabolic pathways of its constituents in various organisms, has not been published.
Target Organ Specificity Research for this compound
There is no specific research identifying target organs for toxicity following exposure to this compound. Toxicological studies that would typically identify and characterize effects on specific organs such as the liver, kidneys, or respiratory system have not been documented for this compound in academic sources.
Environmental Ecotoxicological Mechanisms (Academic Research)
Specific academic research on the environmental ecotoxicological mechanisms of this compound is not available. While general information suggests that related fatty acid esters are readily biodegradable and exhibit low toxicity to aquatic organisms, dedicated studies on this compound that detail its environmental persistence, bioaccumulation potential, and specific mechanisms of toxicity in various environmental species are absent from the scientific literature.
Impact of this compound on Aquatic Organisms (Mechanistic Response)
The lipophilic nature of many fragrance esters, including potentially this compound, suggests a tendency for bioaccumulation within the fatty tissues of aquatic organisms. This accumulation can lead to a range of sublethal effects. For instance, studies on other fragrance materials have demonstrated impacts on the life history parameters of invertebrates like Daphnia magna, a keystone species in many freshwater ecosystems. nih.govresearchgate.net These effects can manifest as alterations in development, reproduction, and molting. nih.govresearchgate.net
At a molecular level, the mechanistic response to fragrance compounds can involve the modulation of gene expression. Research on Daphnia magna exposed to various fragrance materials has shown significant changes in the transcription of genes related to crucial physiological processes. nih.govresearchgate.net These include genes involved in:
Detoxification Pathways: Organisms may upregulate genes encoding for detoxification enzymes, such as cytochrome P450s (CYPs) and glutathione S-transferases (GSTs), in an attempt to metabolize and eliminate the foreign compound.
Hormonal Regulation: Fragrance compounds have the potential to act as endocrine disruptors, interfering with the normal function of hormones. damiva.com This can lead to altered expression of genes involved in reproduction and development, such as vitellogenin (Vtg) and ecdysone receptors (EcRb). nih.govresearchgate.net
Stress Response: Exposure to chemical stressors can induce the expression of genes associated with oxidative stress, such as catalase (CAT) and glutathione peroxidase (GPX). nih.govresearchgate.net
The following table summarizes potential mechanistic responses in aquatic organisms based on studies of other fragrance compounds.
| Organism | Potential Mechanistic Response to Fragrance Esters | Affected Genes/Pathways |
| Daphnia magna (Water Flea) | Altered development and reproduction | DHR96, CYP360A8, EcRb, Vtg, CYP314, GCLC nih.govresearchgate.net |
| Fish | Potential for endocrine disruption and oxidative stress | Estrogen receptors, androgen receptors, CYP enzymes |
| Algae | Inhibition of growth and photosynthesis | Photosystem II (PSII) genes, chlorophyll synthesis pathways |
It is important to note that these are inferred mechanisms, and further research is needed to determine the specific pathways affected by this compound.
Soil Organism Interactions with this compound (Mechanistic Response)
The introduction of fragrance compounds into terrestrial ecosystems can occur through the application of sewage sludge or reclaimed wastewater to agricultural lands. springerprofessional.de Once in the soil, these chemicals can interact with a diverse range of organisms, from microorganisms to invertebrates, potentially disrupting crucial ecological processes.
The impact of synthetic fragrances on soil microbial communities is a key area of concern. These microorganisms are fundamental to soil health, playing vital roles in nutrient cycling and organic matter decomposition. The presence of foreign chemical compounds can lead to shifts in the composition and activity of the microbial community. damiva.com
Potential mechanistic responses of soil organisms to this compound and other fragrance esters include:
Inhibition of Enzyme Activity: Soil microorganisms produce a wide array of extracellular enzymes to break down complex organic matter. Fragrance compounds could potentially inhibit the activity of these enzymes, thereby slowing down decomposition and nutrient cycling rates.
Disruption of Cellular Processes: At a cellular level, lipophilic compounds like esters can interfere with cell membranes, disrupt cellular respiration, and induce oxidative stress in soil microorganisms.
For larger soil invertebrates, such as earthworms, the mechanistic response could involve similar pathways as observed in aquatic organisms, including bioaccumulation in fatty tissues and subsequent disruption of physiological processes. The table below outlines potential mechanistic interactions in soil ecosystems.
| Organism/Community | Potential Mechanistic Response to Fragrance Esters | Affected Processes/Pathways |
| Soil Microbial Community | Alteration of community composition and function | Nutrient cycling (e.g., nitrogen and carbon cycles) damiva.com, soil respiration |
| Earthworms | Bioaccumulation and physiological stress | Detoxification pathways, reproductive processes |
| Plants | Potential for uptake and phytotoxicity | Seed germination, root and shoot elongation |
The extent of these interactions would depend on various factors, including the concentration of this compound in the soil, its bioavailability, and the specific composition of the soil ecosystem. As with aquatic organisms, direct research on the mechanistic effects of this specific compound on soil organisms is currently lacking.
Theoretical Chemistry and Computational Modeling of Cis 3 Hexenyl Hexanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like cis-3-Hexenyl hexanoate (B1226103) at the electronic level. These methods can predict molecular geometry, energy, and reactivity.
Density Functional Theory (DFT) Studies on Conformational Isomers of cis-3-Hexenyl Hexanoate
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a flexible molecule such as this compound, which possesses multiple rotatable bonds, numerous conformational isomers can exist. A DFT study would systematically explore these conformations to identify the most stable geometries.
A typical DFT study on the conformational isomers of this compound would involve:
Conformational Search: Initial exploration of the potential energy surface to identify various low-energy conformers.
Geometry Optimization: Optimization of the identified conformers to find their minimum energy structures.
Energy Calculation: Calculation of the relative energies of each conformer to determine their thermodynamic stability.
The results of such a study would likely be presented in a table format, as shown hypothetically below.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT
| Conformer ID | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) |
| C1 | 180 | 180 | 0.00 |
| C2 | 60 | 180 | 1.25 |
| C3 | 180 | 60 | 1.80 |
| C4 | 60 | 60 | 2.50 |
Molecular Orbital Analysis of this compound
A molecular orbital (MO) analysis provides insights into the distribution of electrons within the molecule and its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.
HOMO: The energy and location of the HOMO are related to the molecule's ability to donate electrons. In this compound, the HOMO is expected to be localized around the C=C double bond and the oxygen atoms of the ester group.
LUMO: The energy and location of the LUMO are related to the molecule's ability to accept electrons. The LUMO is likely to be centered on the carbonyl group of the ester.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide a detailed picture of the conformational flexibility of this compound in various environments.
Solvent Effects on this compound Conformation
The conformation of this compound can be significantly influenced by the solvent environment. MD simulations can be used to explore how different solvents affect the conformational preferences of the molecule. For instance, in a polar solvent, conformations that maximize the exposure of the polar ester group to the solvent would be favored. Conversely, in a nonpolar solvent, more compact conformations might be preferred.
Protein-Ligand Docking Simulations with this compound
Given its role as a fragrance and flavor molecule, this compound interacts with olfactory and gustatory receptors, which are proteins. Protein-ligand docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a protein receptor.
A docking study of this compound with a relevant receptor would involve:
Receptor Preparation: Obtaining the 3D structure of the target receptor protein.
Ligand Preparation: Generating a 3D model of this compound.
Docking Simulation: Using a docking algorithm to predict the most likely binding poses of the ligand in the receptor's active site.
Scoring: Estimating the binding affinity for each pose.
The results would reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the protein-ligand complex.
Cheminformatics and QSAR Modeling for Structure-Activity Relationships (Academic Focus)
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound are not readily found, this approach could be applied to a series of related esters to understand how structural modifications influence their sensory properties.
A QSAR study would typically involve:
Data Collection: Gathering a dataset of molecules with known activities (e.g., odor intensity).
Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical properties, topological indices) for each molecule.
Model Building: Using statistical methods to build a model that correlates the descriptors with the activity.
Model Validation: Assessing the predictive power of the model.
A recent study on the gas-phase reaction rate coefficients of a series of cis-3-hexenyl esters with OH radicals employed Structure-Activity Relationship (SAR) methods to estimate these rates, highlighting the utility of such approaches in atmospheric chemistry. researchgate.net
Q & A
Q. What are the primary natural sources of this compound, and how is it extracted for analysis?
- Answer : It occurs in Passiflora edulis (passion fruit), Narcissus poeticus (daffodil absolute), and tea leaves (Camellia sinensis). Headspace solid-phase microextraction (HS-SPME) with a 50/30 μm DVB/CAR/PDMS fiber is optimal for volatile capture. Extraction parameters (60°C for 30 min) balance yield and artifact minimization in plant matrices .
Advanced Research Questions
Q. How do environmental factors (e.g., processing temperature) affect the stability and degradation pathways of this compound?
- Answer : Thermal degradation during tea processing (e.g., fixing at 200°C) reduces its concentration by 40–60%, forming hexanoic acid and cis-3-Hexenol via hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation in inert atmospheres, but oxidation products (e.g., peroxides) emerge under light exposure. Stabilizers like α-tocopherol (0.1%) mitigate degradation in fragrance formulations .
Q. What mechanistic insights explain this compound’s role in plant-insect interactions?
- Answer : As a green leaf volatile (GLV), it acts as an herbivore-induced plant volatile (HIPV), attracting parasitoid wasps (Cotesia glomerata) to aphid-infested plants. Electrophysiological studies (GC-EAD) confirm receptor specificity in insect antennae. Dose-response curves reveal optimal attraction at 10–100 ng/μL in olfactometer assays, with synergistic effects when combined with (Z)-3-Hexenyl acetate .
Q. What advanced analytical strategies resolve this compound stereoisomers, and how do their bioactivities differ?
- Answer : Chiral GC columns (e.g., Cyclosil-B) separate (Z)- and (E)-isomers, revealing distinct odor thresholds: (Z)-isomer (0.8 ng/L) vs. (E)-isomer (12 ng/L). Enantioselective synthesis using lipase-catalyzed transesterification (e.g., Candida antarctica Lipase B) yields >98% enantiomeric excess. The (Z)-form dominates in natural systems and exhibits stronger antifungal activity against Botrytis cinerea .
Q. How can isotopic labeling (e.g., ¹³C) track this compound’s metabolic fate in plant models?
- Answer : ¹³C-labeled hexanoic acid fed to Arabidopsis thaliana via root drenching incorporates into the ester within 24 hr, confirmed by LC-HRMS (Q-Exactive Orbitrap). Tissue-specific profiling shows accumulation in trichomes (85% of total). Pulse-chase experiments reveal turnover rates (t₁/₂ = 8 hr) in wounded leaves, linking biosynthesis to jasmonate signaling .
Data Contradictions and Resolution
- Molecular Weight Discrepancies : NIST reports 198.3019 vs. CAS data (198.306) . This arises from isotopic abundance variations; high-resolution MS (HRMS) calibrates using reference standards like PFK.
- Stereochemical Nomenclature : Older literature uses "cis" (e.g., CAS 31501-11-8 ), while IUPAC prefers (Z)-notation . Researchers must verify configurations via NOESY (NMR) or optical rotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
